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molecular formula C11H12O4 B8506166 4-(2-Acetoxyethoxy)benzaldehyde

4-(2-Acetoxyethoxy)benzaldehyde

Cat. No. B8506166
M. Wt: 208.21 g/mol
InChI Key: WPCZABWDRDXPJN-UHFFFAOYSA-N
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Patent
US05029979

Procedure details

A mixture of the crude 4-(2-hydroxyethoxy)benzaldehyde (30 g, 0.18 mol) and acetic anhydride (40 g, 0.40 mol) was dissolved in 125 mL of dry pyridine and heated at reflux for 3 hr, after which time the reaction mixture was poured onto ca. 200 g of crushed ice. The crude oil was taken up into 150 mL of dichloromethane and washed twice with 5% HCl (2×75 mL) and once with brine (1×75 mL). The organic layer was then dried with sodium sulfate and the solvent was removed under reduced pressure. The crude residue was distilled at 148° C. (1×10-3 mm) to give 12.9 g (25% overall yield) of a slightly cloudy liquid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14].ClCCl>N1C=CC=CC=1>[C:13]([O:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OCCOC1=CC=C(C=O)C=C1
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
WASH
Type
WASH
Details
washed twice with 5% HCl (2×75 mL) and once with brine (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude residue was distilled at 148° C. (1×10-3 mm)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
12.9 g (25% overall yield) of a slightly cloudy liquid

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCCOC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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